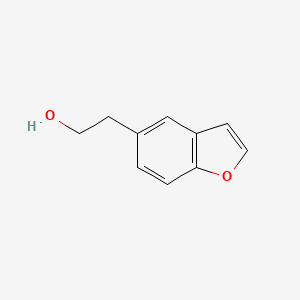

2-(Benzofuran-5-YL)ethanol

Vue d'ensemble

Description

2-(Benzofuran-5-yl)ethanol is a compound related to the benzofuran family, a class of organic compounds consisting of a fused benzene and furan ring system. While the provided papers do not directly discuss 2-(Benzofuran-5-yl)ethanol, they do provide insights into the chemistry of benzofuran derivatives and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzofuran derivatives is an area of active research due to their potential applications in various fields. Paper describes a palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a carbon monoxide source. Although this paper does not directly address the synthesis of 2-(Benzofuran-5-yl)ethanol, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the molecule. Paper discusses a compound with a benzofuro[3,2-d]pyrimidin-4(3H)-one structure, which, while not the same, shares the benzofuran moiety. The paper highlights the planarity of the fused-ring system and its dihedral angle with a central benzene ring, which could be relevant when considering the spatial arrangement of substituents on the benzofuran ring in 2-(Benzofuran-5-yl)ethanol.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. Paper explores the transformation of 2-hydroxyaryl(5-methylfur-2-yl)alkanes into 3-R-benzo[b]furan derivatives, indicating that the furan ring can be opened and closed under certain conditions. This reactivity could be considered when studying the chemical behavior of 2-(Benzofuran-5-yl)ethanol under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Paper investigates the kinetic resolution of 1-(benzofuran-2-yl)ethanols, which are structurally similar to 2-(Benzofuran-5-yl)ethanol, using lipase-catalyzed reactions. The study demonstrates the high enantiomer selectivity and potential for obtaining enantiopure forms of benzofuran-2-yl)ethanols. These findings suggest that 2-(Benzofuran-5-yl)ethanol may also exhibit specific chiral properties that could be exploited in enantioselective syntheses or separations.

Applications De Recherche Scientifique

Antimicrobial Applications

Antimicrobial Properties of Benzofuran Derivatives : New series of benzofuran derivatives have been synthesized and shown to possess significant antimicrobial properties. For instance, 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives exhibited potent antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).

Safety And Hazards

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being studied for their potential as antimicrobial agents and anticancer drugs . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers .

Propriétés

IUPAC Name |

2-(1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMMVORZGKYTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuran-5-YL)ethanol | |

CAS RN |

1000548-28-6 | |

| Record name | 2-(1-benzofuran-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)